2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a chemical compound known for its unique structure and properties It is composed of a benzamide group attached to a 3-methyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of benzoyl chloride with 3-methyl-1,2-oxazole-5-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazoles.
Scientific Research Applications
2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may interfere with cellular pathways, leading to the desired biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinone
- Cisapride
- 2-Phenylindole
- N-Benzylideneamine
- 2-MORPHOLIN-4-YL-1,3-THIAZOL-4(5H)-ONE
Uniqueness
2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide stands out due to its unique combination of a benzamide group and a 3-methyl-1,2-oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
90059-31-7 |
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Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O3/c1-12-11-16(24-21-12)20-18(23)14-9-5-6-10-15(14)19-17(22)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,22)(H,20,23) |
InChI Key |
MWLNJPWTSKXAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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